lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate

Description

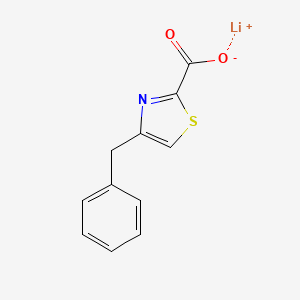

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate (EN300-719549) is a heterocyclic lithium salt featuring a 1,3-thiazole ring substituted with a benzyl group at the 4-position and a carboxylate group at the 2-position. The molecular formula is inferred as C₁₁H₉LiNO₂S based on structural analogs (e.g., the 5-ethyl variant in and benzyl substitutions in related compounds ).

Key structural attributes:

Properties

IUPAC Name |

lithium;4-benzyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.Li/c13-11(14)10-12-9(7-15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZYDYBCKHXXTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)CC2=CSC(=N2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-benzyl-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at room temperature. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of thiazole compounds, including lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate, exhibit significant anti-inflammatory effects. A study demonstrated that modifications at the 2-position of the thiazole scaffold can enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation processes .

Neuroprotective Effects

Lithium compounds are well-documented for their neuroprotective properties. This compound may modulate signaling pathways involved in neuroprotection, particularly in conditions like Alzheimer's disease. Studies suggest that lithium can influence neurotrophic factors and reduce apoptosis in neuronal cells .

Anticancer Potential

The compound has been explored for its anticancer properties. Research indicates that lithium derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a related study showed that thiazole derivatives could inhibit PI3K/Akt signaling pathways with significant potency, suggesting potential applications in cancer therapy.

Summary Table of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX/LOX pathways | |

| Neuroprotective | Modulation of neurotrophic factors | |

| Anticancer | Inhibition of PI3K/Akt signaling |

Case Study 1: Anti-inflammatory Activity

In a study aimed at synthesizing novel thiazole derivatives, researchers developed several compounds based on the this compound structure. These compounds were tested for their ability to inhibit inflammatory markers in vitro. Results showed a significant reduction in prostaglandin E2 levels, demonstrating the compound's potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Alzheimer’s Models

A series of experiments were conducted using animal models of Alzheimer's disease to evaluate the neuroprotective effects of this compound. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Lithium(1+) Ion 5-Ethyl-1,3-Thiazole-2-Carboxylate (CID 20775014)

- Molecular formula: C₆H₇LiNO₂S .

- Key differences : The ethyl group at the 5-position reduces steric hindrance compared to the benzyl group.

- Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 131.9 Ų , suggesting a compact structure .

Lithium(1+) Ion 5-(Trifluoromethyl)-1,3-Thiazole-2-Carboxylate

- Molecular formula: C₅H₂F₃LiNO₂S (inferred from ).

- Key differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability and acidity of the carboxylate .

- Applications : Fluorinated thiazoles are explored in drug design for improved pharmacokinetics .

Lithium(1+) Ion 4-Amino-1,3-Thiazole-2-Carboxylate

- Molecular formula : C₄H₃LiN₂O₂S .

- Key differences: The amino group at the 4-position enables hydrogen bonding and metal coordination, useful in coordination chemistry .

Table 1: Substituent Effects on Thiazole Derivatives

Heterocycle Variations: Thiazole vs. Oxazole vs. Triazole

Lithium(1+) Ion 5-Benzyl-1,3-Oxazole-2-Carboxylate (CID 58081369)

- Molecular formula: C₁₁H₉LiNO₃ .

- Key differences : Replacement of sulfur with oxygen in the oxazole ring reduces aromaticity and alters electronic properties.

- Applications : Oxazoles are less electron-deficient than thiazoles, affecting reactivity in cross-coupling reactions .

Lithium(1+) 1-Benzyl-1H-1,2,4-Triazole-3-Carboxylate (CAS 2622900-21-2)

- Molecular formula : C₁₀H₈LiN₃O₂ .

- Key differences : The triazole ring introduces additional nitrogen atoms, enhancing coordination to transition metals .

Table 2: Heterocycle Comparisons

| Compound | Heterocycle | Molecular Formula | Key Properties |

|---|---|---|---|

| 4-Benzyl-1,3-thiazole (Target) | Thiazole | C₁₁H₉LiNO₂S | High aromaticity, S participation |

| 5-Benzyl-1,3-oxazole | Oxazole | C₁₁H₉LiNO₃ | Reduced electron deficiency |

| 1-Benzyl-1,2,4-triazole | Triazole | C₁₀H₈LiN₃O₂ | Metal-coordination capability |

Biological Activity

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate is a compound that integrates lithium ions with a thiazole derivative, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Lithium ions are known for their role in modulating neurotransmitter systems, particularly in the treatment of mood disorders. The incorporation of the thiazole moiety enhances the compound's biological profile. Thiazoles have been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific interactions of this compound with cellular targets can lead to significant physiological changes.

Anticancer Activity

Research indicates that thiazole derivatives possess notable anticancer properties. A study demonstrated that compounds containing thiazole rings exhibited cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-benzyl-1,3-thiazole-2-carboxylate | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

| 4-benzyl-1,3-thiazole-2-carboxylate | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

These values suggest a strong potential for this compound in cancer therapeutics due to its cytotoxicity against these cell lines .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have shown that thiazole-containing compounds can inhibit the growth of various bacteria and fungi. The lithium salt form may enhance solubility and bioavailability, potentially increasing efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | >500 |

| Escherichia coli | >500 |

| Candida albicans | >500 |

The lithium(1+) ion's role in enhancing membrane permeability may contribute to the antimicrobial activity observed in these compounds .

Study on Antitumor Effects

In a detailed investigation into the antitumor effects of thiazole derivatives, researchers synthesized several analogues of this compound and evaluated their cytotoxicity against different cancer cell lines. The study highlighted that modifications to the thiazole ring significantly impacted activity levels:

- Substituents : Electron-donating groups at specific positions on the thiazole ring were found to enhance cytotoxicity.

- Mechanism : Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins involved in cell proliferation .

Research on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of thiazole derivatives against pathogenic microorganisms. The study revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate?

- Methodological Answer : The synthesis typically involves coupling 4-benzyl-1,3-thiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., THF or DMF) under inert conditions. Analogue-based approaches, such as those used for anti-inflammatory thiazole derivatives, suggest introducing the benzyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions . Post-synthesis purification often employs recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : FT-IR confirms carboxylate (COO⁻) and thiazole ring vibrations (~1650 cm⁻¹ and ~1550 cm⁻¹, respectively). - and -NMR identify benzyl protons (δ ~7.2–7.4 ppm) and lithium coordination effects on chemical shifts .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate the lithium-thiazole carboxylate coordination geometry .

- Elemental Analysis : Matches experimental and theoretical C, H, N, and S percentages (±0.3% tolerance).

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer : Initial screens focus on anti-inflammatory or antimicrobial activity, leveraging thiazole derivatives' known pharmacological profiles . Protocols include:

- In vitro assays : COX-2 inhibition (ELISA) or bacterial growth inhibition (MIC determination against Gram+/Gram- strains).

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.

- Dose-response curves : Data normalization to positive controls (e.g., diclofenac for anti-inflammatory activity).

Advanced Research Questions

Q. How does the lithium counterion influence the compound’s solubility and stability in various solvents?

- Methodological Answer : Lithium’s small ionic radius and high charge density enhance solubility in polar solvents (e.g., water, methanol) via strong ion-dipole interactions. Thermodynamic data (ΔrH°, ΔrG°) for Li⁺ solvation in aprotic solvents (e.g., acetonitrile) suggest reduced stability due to weaker coordination, necessitating stabilizers like crown ethers . Stability studies (TGA/DSC) under varying humidity and temperature conditions are critical for formulation.

Q. What computational approaches predict the biological activity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., COX-2 or bacterial enzymes). Ligand-based pharmacophore mapping identifies critical functional groups (e.g., carboxylate for hydrogen bonding, benzyl for hydrophobic pockets) . QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends observed in analogues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum content). Mitigation strategies include:

- Standardized protocols : Replicate experiments under harmonized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables.

- Structural validation : Re-examine compound purity (HPLC-MS) and stereochemistry (circular dichroism) to rule out batch variations .

Q. How is the compound’s reactivity modulated for functionalization in drug design?

- Methodological Answer : The thiazole ring’s C-4 and C-5 positions are electrophilic sites for nucleophilic aromatic substitution (e.g., halogenation, nitration). The carboxylate group allows conjugation via EDC/NHS chemistry to prodrug moieties (e.g., ester prodrugs for enhanced bioavailability). Substituent effects on reactivity are quantified using DFT calculations (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.